molecular formula C13H10O2 B12977285 1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid

1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid

Cat. No.: B12977285
M. Wt: 198.22 g/mol
InChI Key: ULPSNWNBPXMERK-UHFFFAOYSA-N
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Description

1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid is a unique organic compound characterized by its fused cyclobutene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid can be synthesized through a visible-light-mediated [2+2] cycloaddition reaction. This method involves the direct conversion of 1,4-naphthoquinones into dihydrocyclobuta[b]naphthalene derivatives under mild and clean conditions without using any photocatalysts . The reaction proceeds with excellent regioselectivity and high yields, making it an efficient and eco-friendly approach.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted naphthalene derivatives, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid exerts its effects involves its high chemical reactivity due to the inherent ring strain in the cyclobutene structure. This reactivity allows the compound to undergo diverse transformations, including ring-opening and ring-expansion reactions, which are crucial for constructing complex organic molecules . The molecular targets and pathways involved in these reactions are subjects of ongoing research.

Comparison with Similar Compounds

Uniqueness: 1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid stands out due to the presence of the carboxylic acid group, which enhances its reactivity and potential for functionalization. This unique feature makes it a versatile building block for synthesizing a wide range of derivatives with diverse applications .

Properties

Molecular Formula

C13H10O2

Molecular Weight

198.22 g/mol

IUPAC Name

1,2-dihydrocyclobuta[b]naphthalene-2-carboxylic acid

InChI

InChI=1S/C13H10O2/c14-13(15)12-7-10-5-8-3-1-2-4-9(8)6-11(10)12/h1-6,12H,7H2,(H,14,15)

InChI Key

ULPSNWNBPXMERK-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC3=CC=CC=C3C=C21)C(=O)O

Origin of Product

United States

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